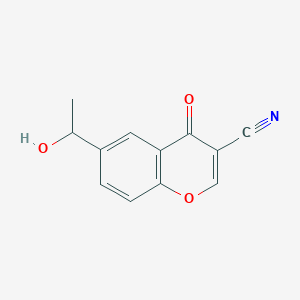
6-(1-Hydroxyethyl)-4-oxo-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Hydroxyethyl)-4-oxo-4H-chromene-3-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities. The presence of a hydroxyethyl group and a carbonitrile group in its structure makes it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Hydroxyethyl)-4-oxo-4H-chromene-3-carbonitrile typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-(1-Hydroxyethyl)-4-oxo-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the carbonitrile group may produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, 6-(1-Hydroxyethyl)-4-oxo-4H-chromene-3-carbonitrile is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments for various diseases, including infections and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxyethyl)-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group and carbonitrile group play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
4-oxo-4H-1-benzopyran-3-carbonitrile: Lacks the hydroxyethyl group, which may result in different biological activities.
6-(1-hydroxyethyl)-4-oxo-4H-1-benzopyran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
6-(1-hydroxyethyl)-4-oxo-4H-1-benzopyran-3-methanol: Contains a methanol group instead of a carbonitrile group.
Uniqueness: The presence of both the hydroxyethyl and carbonitrile groups in 6-(1-Hydroxyethyl)-4-oxo-4H-chromene-3-carbonitrile makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
61776-43-0 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO3/c1-7(14)8-2-3-11-10(4-8)12(15)9(5-13)6-16-11/h2-4,6-7,14H,1H3 |
InChI Key |
RMBMROOYKHPJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC=C(C2=O)C#N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













